Glyprothiazol

Description

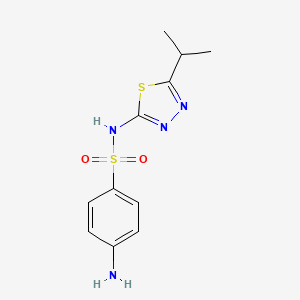

Glyprothiazol (C₁₁H₁₄N₄O₂S₂) is a sulfonamide derivative and one of the earliest oral hypoglycemic agents developed for type 2 diabetes mellitus (T2DM). It functions by stimulating insulin secretion from pancreatic β-cells via direct action on pancreatic islets . Unlike sulfonylureas, which share a similar mechanism, this compound’s sulfonamide backbone confers distinct structural and pharmacokinetic properties. It was historically significant as the first oral hypoglycemic sulfonamide, paving the way for subsequent antidiabetic agents .

Properties

CAS No. |

80-34-2 |

|---|---|

Molecular Formula |

C11H14N4O2S2 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

4-amino-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C11H14N4O2S2/c1-7(2)10-13-14-11(18-10)15-19(16,17)9-5-3-8(12)4-6-9/h3-7H,12H2,1-2H3,(H,14,15) |

InChI Key |

OPIGMRDAPFQALU-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |

Canonical SMILES |

CC(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |

Other CAS No. |

80-34-2 |

solubility |

3.85e-04 M |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glyprothiazol involves the reaction of 4-aminobenzenesulfonamide with 5-isopropyl-1,3,4-thiadiazole-2-amine. The reaction typically occurs under controlled conditions, including specific temperature and pH levels to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Glyprothiazol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Glyprothiazol has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on cellular processes and metabolic pathways.

Medicine: Primarily used in the treatment of type 2 diabetes mellitus due to its ability to stimulate insulin secretion.

Industry: Employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Glyprothiazol exerts its effects by stimulating the release of insulin from pancreatic beta cells. It acts directly on the pancreatic islets, enhancing insulin secretion and thereby lowering blood glucose levels. The molecular targets involved include the sulfonylurea receptor on the beta cells, which is part of the ATP-sensitive potassium channel complex .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Glyprothiazol belongs to a broader class of hypoglycemic sulfonamides and sulfonylureas. Key structural analogues include:

Structural Insights:

- Sulfonamide vs. Sulfonylurea Backbone : this compound’s sulfonamide group (R-SO₂-NH₂) differentiates it from sulfonylureas (R-SO₂-NH-CO-NR₂), impacting receptor binding and metabolic pathways .

- Substituent Variations : Glypinamide incorporates a chlorine atom, enhancing stability and bioavailability compared to this compound . Gliamilide, a sulfamylurea, exhibits a urea linkage, contributing to its high potency but shorter half-life .

Mechanism of Action

- This compound : Binds to ATP-sensitive K⁺ channels on β-cells, depolarizing the membrane and triggering insulin exocytosis .

- Gliamilide : Shares a similar mechanism but with rapid dissociation from receptors, leading to transient insulin secretion and reduced hypoglycemia risk .

- Glisindamide : Combines insulin secretion with peripheral glucose uptake modulation, offering a dual mechanism absent in this compound .

Pharmacokinetic Profiles

| Parameter | This compound | Glymidine Sodium | Gliamilide |

|---|---|---|---|

| Half-life | ~6–8 hours | ~12 hours | ~2 hours |

| Metabolism | Hepatic (CYP3A4) | Renal excretion | Hepatic (CYP2C9) |

| Bioavailability | 85–90% | 70–75% | >95% |

Biological Activity

Glyprothiazol is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the compound's mechanisms of action, efficacy in various biological contexts, and relevant case studies.

This compound belongs to a class of compounds known for their diverse biological activity. The thiazole ring structure contributes to its interaction with various biological targets, including enzymes and receptors. Its mechanism of action primarily involves:

- Enzyme Inhibition : this compound acts as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting a role in combating infections.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against bacteria and fungi, inhibiting their growth. |

| Antitumor | Exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis. |

| Antidiabetic | May enhance insulin sensitivity and glucose uptake in peripheral tissues. |

| Antiviral | Shows promise in inhibiting viral replication in vitro. |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of conventional antibiotics, indicating its potential as an alternative treatment option . -

Antitumor Activity :

In vitro studies on various cancer cell lines revealed that this compound induces apoptosis via the mitochondrial pathway. A notable case involved the treatment of human breast cancer cells (MCF-7), where the compound significantly reduced cell viability and increased markers of apoptosis such as caspase activation . -

Diabetes Management :

Research investigating the effects of this compound on glucose metabolism found that it enhanced insulin secretion from pancreatic beta cells in diabetic models. This effect was attributed to the compound's ability to modulate ion channels involved in insulin release .

Toxicological Profile

While this compound exhibits promising biological activities, its safety profile is crucial for therapeutic applications. Toxicological assessments have shown that at therapeutic doses, this compound does not exhibit significant adverse effects; however, long-term studies are necessary to fully understand its safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.